(2-Benzylpyrrolidin-2-yl)methanol
Overview
Description
“(2-Benzylpyrrolidin-2-yl)methanol” is a chemical compound with the CAS Number: 1355171-96-8 . It has a molecular weight of 191.27 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for “(2-Benzylpyrrolidin-2-yl)methanol” is1S/C12H17NO/c14-10-12(7-4-8-13-12)9-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“(2-Benzylpyrrolidin-2-yl)methanol” has a molecular weight of 191.27 . It is typically stored at a temperature of 4 degrees Celsius and is usually in powder form .Scientific Research Applications
1. Synthesis of Crystalline Microporous Aluminophosphates
(2-Benzylpyrrolidin-2-yl)methanol has been used as a chiral structure directing agent for the synthesis of various aluminophosphates with AFI-type structures. These include AlPO-5, SAPO-5, MgAPO-5, VAPO-5, CoAPO-5, and ZnAPO-5, which are characterized by their potential catalytic properties (Gómez-Hortigüela et al., 2007).
2. Synthesis of Pyrrolidine Derivatives
The compound has been involved in the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine. This process involved the double reduction of cyclic sulfonamide precursors, which were assembled using an intramolecular Heck reaction (Evans, 2007).
3. Catalysis in Asymmetric Additions
(2-Benzylpyrrolidin-2-yl)methanol has been evaluated as a promoter in asymmetric additions of phenylacetylene to ketones. This process aimed to prepare chiral propargylic alcohols, achieving good yields and moderate enantioselectivities (Ding et al., 2006).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause damage to the eyes and respiratory system . Precautionary measures include avoiding breathing in the mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(2-benzylpyrrolidin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12(7-4-8-13-12)9-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAYGUOBWFMGLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylpyrrolidin-2-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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